H-Phe(2-Cl)-OH

Descripción

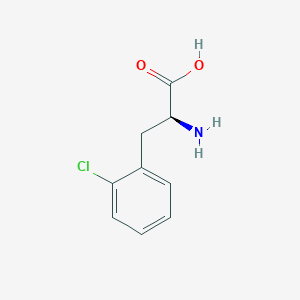

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375799 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-89-3 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of H-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(2-Cl)-OH, chemically known as (2S)-2-amino-3-(2-chlorophenyl)propanoic acid, is a synthetic amino acid derivative of phenylalanine.[1] Its structure incorporates a chlorine atom at the ortho position of the phenyl ring, a modification that significantly influences its chemical and biological properties compared to its parent amino acid. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and biological activities, with a focus on its role as an enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [1] |

| Synonyms | 2-Chloro-L-phenylalanine, L-o-Chlorophenylalanine | [2] |

| CAS Number | 103616-89-3 | [3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 227 - 235 °C | [2] |

| Optical Rotation | [α]²⁰D = -9.0 to -10.5° (c=1 in H₂O) | [2] |

| Solubility | Slightly soluble in ethanol. | [3] |

| pKa | Estimated pKa values are ~2 for the carboxylic acid group and ~9 for the amino group, typical for amino acids. | |

| Storage | Store at -20°C. | [3] |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Mass spectrometry data from PubChem reveals the following precursor ion masses:

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 7.0-7.5 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.3 ppm). The exact shifts and coupling patterns will be influenced by the chlorine substituent and the chiral center.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (120-140 ppm), the carboxylic carbon (around 175 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 38 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amine): A medium band around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-chloro-L-phenylalanine involves the use of 3-(2-chlorophenyl)-acrylic acid as a starting material. The following is a general protocol based on available literature[4]:

-

Reaction Setup: 3-(2-chlorophenyl)-acrylic acid is dissolved in an aqueous ammonia (B1221849) solution. The pH is adjusted to 11 using sulfuric acid.

-

Enzymatic Conversion: A suspension of wet cells containing phenylalanine ammonia lyase (PAL) is added to the substrate solution. The reaction is carried out at 30°C with agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the cells are removed by centrifugation.

-

Purification: The supernatant is concentrated under reduced pressure, leading to the precipitation of the product. The precipitate is filtered, washed with water to remove inorganic salts, and dried to yield 2-chloro-L-phenylalanine. The enantiomeric excess can be determined by chiral HPLC.[4]

Recrystallization for Purification

Further purification can be achieved by recrystallization. While a specific protocol for this compound is not detailed, a general procedure for L-phenylalanine can be adapted[5]:

-

Solvent Selection: A mixed solvent system, such as methanol-water, is often effective.

-

Dissolution: The crude product is dissolved in the mixed solvent with heating.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is slowly cooled to induce crystallization. The cooling rate can be controlled to obtain well-defined crystals.

-

Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

This compound is recognized for its biological activity, primarily as an inhibitor of key enzymes involved in amino acid metabolism.

Inhibition of Tyrosine Hydroxylase

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. This compound can act as a competitive inhibitor of this enzyme, competing with the natural substrate, tyrosine, for binding to the active site. This inhibition can lead to a reduction in the production of catecholamines.

Caption: Competitive inhibition of Tyrosine Hydroxylase by this compound.

Interaction with Glutathione (B108866) S-Transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous electrophilic compounds. Halogenated aromatic compounds can interact with GSTs. While the direct inhibitory mechanism of this compound on GST is not fully elucidated, related halo-phenylalanines have been shown to be substrates for GST, leading to the formation of glutathione conjugates. This interaction can potentially deplete cellular glutathione levels and modulate GST activity.

Caption: Proposed interaction of this compound with Glutathione S-Transferase.

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas:

-

Metabolomics: It is used as an internal standard in metabolomics studies due to its structural similarity to natural amino acids and its distinct mass, allowing for accurate quantification of other metabolites.[3]

-

Neuroscience: Its ability to inhibit tyrosine hydroxylase makes it a useful pharmacological tool for studying the role of catecholamines in neurological processes and disorders.

-

Drug Development: As a synthetic amino acid, it can be incorporated into peptides to create novel therapeutic agents with enhanced stability, altered conformation, or specific inhibitory properties.

Safety and Handling

This compound should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a synthetically modified amino acid with distinct chemical and biological properties. Its well-defined physicochemical characteristics, coupled with its inhibitory effects on key enzymes like tyrosine hydroxylase, make it a valuable molecule for researchers in the fields of biochemistry, pharmacology, and drug discovery. The information and protocols provided in this technical guide offer a solid foundation for the effective and safe utilization of this compound in scientific research and development. Further studies to elucidate its precise mechanisms of action and to explore its full therapeutic potential are warranted.

References

- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]

- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

2-Chloro-L-phenylalanine structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. This non-proteinogenic amino acid has garnered significant interest within the scientific community for its utility in a range of research applications, from neuroscience to drug development. Its primary mechanism of action involves the inhibition of key enzymes in aromatic amino acid metabolism, making it a valuable tool for studying metabolic pathways and the physiological roles of neurotransmitters. This technical guide provides a comprehensive overview of the structure, properties, and common applications of 2-Chloro-L-phenylalanine, including detailed experimental methodologies.

Chemical Structure and Properties

2-Chloro-L-phenylalanine is characterized by the substitution of a chlorine atom at the ortho position of the phenyl ring of L-phenylalanine. This structural modification imparts unique chemical and biological properties.

Table 1: Chemical and Physical Properties of 2-Chloro-L-phenylalanine

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [1] |

| Synonyms | L-o-Chlorophenylalanine, H-Phe(2-Cl)-OH | [2] |

| CAS Number | 103616-89-3 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 227 - 235 °C | [2] |

| Solubility | Slightly soluble in ethanol. Insoluble in water.[3][4] | |

| Optical Rotation | [α]20/D = -9.0 to -10.5° (c=1 in H₂O) | [2] |

| pKa | pK1: 2.16 (Predicted) | [5] |

Biological Activity and Mechanism of Action

The primary biological significance of 2-Chloro-L-phenylalanine lies in its ability to act as an inhibitor of aromatic amino acid hydroxylases, most notably phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[3][6][7]

Inhibition of Tryptophan Hydroxylase and Serotonin (B10506) Synthesis

Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By inhibiting TPH, 2-Chloro-L-phenylalanine effectively reduces the synthesis of serotonin in the brain.[7] This property makes it a valuable pharmacological tool for investigating the roles of serotonin in various physiological and pathological processes, including mood, sleep, and cognition.

Inhibition of Phenylalanine Hydroxylase

2-Chloro-L-phenylalanine also inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[6] This inhibition can lead to a state of hyperphenylalaninemia, a condition that mimics the metabolic disorder phenylketonuria (PKU). Consequently, this compound is utilized in animal models to study the pathophysiology of PKU and to evaluate potential therapeutic interventions.

Experimental Protocols

Asymmetric Synthesis of 2-Chloro-L-phenylalanine

A common method for the chiral synthesis of 2-Chloro-L-phenylalanine and its derivatives is through the asymmetric α-alkylation of a glycine (B1666218) Schiff base using a phase-transfer catalyst.[3]

Methodology:

-

Reaction Setup: A reaction vessel is charged with the glycine Schiff base (e.g., tert-butyl N-(diphenylmethylene)glycinate), 2-chlorobenzyl bromide, a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative), and a solvent mixture (e.g., toluene (B28343) and chloroform).

-

Cooling: The reaction mixture is cooled to a low temperature (e.g., -40°C).

-

Base Addition: A strong aqueous base (e.g., 50% potassium hydroxide) is added to the mixture.

-

Reaction: The reaction is stirred at the low temperature for an extended period (e.g., 72 hours) to allow for the asymmetric alkylation to proceed.

-

Workup and Purification: The reaction is warmed to room temperature, and the product is extracted and purified using standard organic chemistry techniques (e.g., chromatography).

-

Deprotection: The protecting groups on the synthesized product are removed (e.g., by acid hydrolysis) to yield 2-Chloro-L-phenylalanine.

Use as an Internal Standard in LC-MS-based Metabolomics

Due to its structural similarity to endogenous amino acids and its synthetic origin (making it absent in biological samples), 2-Chloro-L-phenylalanine is an excellent internal standard for metabolomics studies, particularly those analyzing amino acid profiles.[6]

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., serum, tissue homogenate) are collected.

-

A known concentration of 2-Chloro-L-phenylalanine (internal standard) is spiked into each sample.

-

Proteins are precipitated by adding a cold organic solvent (e.g., methanol).

-

The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant containing the metabolites is collected for analysis.

-

-

LC-MS Analysis:

-

Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid), is employed.

-

Mass Spectrometry Detection: The eluent from the chromatography system is introduced into a mass spectrometer (e.g., a time-of-flight or quadrupole instrument). The mass spectrometer is operated in a mode that allows for the detection and quantification of the target metabolites and the internal standard.

-

-

Data Analysis:

-

The peak areas of the endogenous metabolites are normalized to the peak area of the 2-Chloro-L-phenylalanine internal standard. This normalization corrects for variations in sample preparation and instrument response, allowing for accurate quantification of the metabolites.

-

Applications in Research

-

Neuroscience: Investigating the role of serotonin in the central nervous system, including studies on depression, anxiety, and memory.[1][7]

-

Drug Development: Serving as a building block for the synthesis of novel pharmaceutical compounds.[1]

-

Metabolic Research: Creating animal models of phenylketonuria to study the disease and test new therapies.[8]

-

Enzymology: Characterizing the kinetics and inhibition of aromatic amino acid hydroxylases.[6]

Safety and Handling

2-Chloro-L-phenylalanine should be handled in a laboratory setting with appropriate personal protective equipment. It may cause skin, eye, and respiratory irritation.[1] Store in a cool, dry, and well-ventilated area.

Conclusion

2-Chloro-L-phenylalanine is a versatile and valuable tool for researchers in various biomedical fields. Its well-defined mechanism of action as an inhibitor of key metabolic enzymes, coupled with its utility as an internal standard, ensures its continued importance in both basic and translational research. This guide has provided a comprehensive overview of its properties and applications, offering a foundation for its effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-L-phenylalanine - CD BioGlyco [bioglyco.com]

- 3. researchgate.net [researchgate.net]

- 4. H27135.03 [thermofisher.com]

- 5. Stabilization of tryptophan hydroxylase 2 by l‐phenylalanine‐induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties of H-Phe(2-Cl)-OH

This document provides core technical data on H-Phe(2-Cl)-OH, also known as 2-Chloro-L-phenylalanine. It is a derivative of the essential amino acid L-phenylalanine and is utilized in various biochemical research and pharmaceutical development applications.[1][2][3]

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂[1][4][5][6] |

| Molecular Weight | 199.63 g/mol [2][4][6] |

Logical Data Relationship

The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The formula dictates the elemental composition, which in turn determines the precise molecular mass.

Note: As this guide presents established reference data, detailed experimental protocols for the determination of molecular weight and formula are not included. These values are based on standard chemical principles and are widely cited in chemical literature and databases.

References

A Technical Guide to the Physical Properties of H-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: H-Phe(2-Cl)-OH, also known as 2-Chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1] Its structure, featuring a chlorine atom on the ortho position of the phenyl ring, imparts unique biochemical properties that make it a valuable tool in various research fields.[2] This compound is utilized in neuroscience to study neurotransmitter systems, in pharmaceutical development for synthesizing novel drugs, and in biochemical studies as an enzyme inhibitor.[2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and outlines its key applications.

General and Chemical Properties

This compound is a white to off-white crystalline powder.[2] It is recognized for its role as a selective inhibitor of certain enzymes, which is valuable in studies of protein synthesis and metabolic pathways.[2]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [4][5][6] |

| Synonyms | L-Phe(2-Cl)-OH, o-Chloro-L-phenylalanine, this compound | [2][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][4][5] |

| Molecular Weight | 199.63 g/mol | [4][5][6] |

| CAS Number | 103616-89-3 | [1][2][4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥98% to ≥99% | [1][2][4] |

Physical and Spectroscopic Properties

The physical properties of this compound have been characterized by various suppliers and researchers. It is important to note that some values, particularly melting point and solubility, show variability across different sources.

| Property | Value Range | Source(s) |

| Melting Point | 196 - 235 °C | [2][4][7] |

| 196 - 199 °C | [4][5] | |

| 227 - 235 °C | [2] | |

| 200 - 220 °C | [7] | |

| 233 - 235 °C | [8] | |

| Optical Rotation | [α]20/D = -9.0 to -10.5° (c=1 in H₂O) | [2] |

| Solubility | Water: Insoluble to Slightly Soluble | [5][7][8][9] |

| Ethanol: Slightly Soluble | [1] | |

| DMSO: Slightly Soluble | [8][9] | |

| Soluble in acid and alkali | [7] | |

| pKa | 2.16 ± 0.10 (Predicted) | [8] |

| Spectroscopic Data | Identifier | Source(s) |

| InChI Key | CVZZNRXMDCOHBG-QMMMGPOBSA-N | [1][5][8] |

| SMILES | N--INVALID-LINK--C(O)=O | [5] |

Experimental Protocols and Workflows

The determination of the physical properties of this compound follows standard laboratory procedures for amino acids.

Melting Point Determination

The melting point is a critical indicator of purity.[10] For amino acids, which may decompose upon heating, rapid scanning methods can be employed, although the standard capillary method is common.[11][12]

Protocol: Capillary Method

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a glass capillary tube to a height of 2-3 mm. The sample should be well-compacted.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer or sensor.[10]

-

Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[13] A fresh sample must be used for the precise determination.[13]

-

Accurate Measurement: The apparatus is cooled to at least 5 °C below the approximate melting point. A new sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).[10]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[10]

Caption: Workflow for Melting Point Determination.

Solubility Testing

Solubility provides insight into the polarity and functional groups of a compound.[14] For amino acids, solubility is tested in a range of polar and non-polar solvents, as well as acidic and basic solutions.[15][16]

Protocol: Qualitative Solubility Test

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH).[17]

-

Solvent Addition: Add a defined volume (e.g., 2-3 mL) of each solvent to its respective test tube.[16]

-

Sample Addition: Add a small, pre-weighed amount of this compound to each test tube.

-

Agitation: Shake or vortex each tube thoroughly for a set period to ensure maximum contact between the solute and solvent.[15] Gentle warming may be applied if necessary, particularly for water.[16]

-

Observation: Allow the tubes to stand for a few minutes. Observe whether the solid has completely dissolved (soluble), partially dissolved (slightly soluble), or not dissolved at all (insoluble).[14][15] The formation of a clear solution indicates solubility.[14]

Caption: Workflow for Qualitative Solubility Testing.

Optical Rotation Measurement

As a chiral molecule, this compound rotates plane-polarized light.[18] This property is measured using a polarimeter, and the result is reported as the specific rotation.[19]

Protocol: Polarimetry

-

Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.[20]

-

Blank Measurement: Fill a clean polarimeter cell (of a known path length, e.g., 1 dm) with the solvent (e.g., H₂O). Ensure no air bubbles are present. Place the cell in the instrument and zero it.[20][21]

-

Sample Preparation: Prepare a solution of this compound of a precise concentration (c), measured in g/mL, using the same solvent. For this compound, a typical concentration is 1 g per 100 mL (c=0.01 g/mL).[2]

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, again ensuring no bubbles are present. Place the cell in the instrument and measure the observed rotation (α) in degrees.[19][20] Record the temperature.

-

Calculation: Calculate the specific rotation [α] using Biot's law:[19][22] [α] = α / (l × c) where α is the observed rotation, l is the cell path length in decimeters (dm), and c is the concentration in g/mL.

Caption: Workflow for Optical Rotation Measurement.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of scientific research:

-

Enzyme Inhibition: It acts as an inhibitor for enzymes like glutathione (B108866) S-transferase and tyrosine hydroxylase, aiding in the study of their mechanisms and pathways.[2][3]

-

Pharmaceutical Development: It is used as a building block in the synthesis of novel drugs and peptide-based therapeutics, particularly those targeting amino acid metabolism.[2]

-

Neuroscience: The compound serves as a tool for investigating neurotransmitter systems and the function of amino acid transporters in the brain.[2]

-

Metabolomics: It has been used as an internal standard in LC-MS-based metabolomics studies due to its structural similarity to natural phenylalanine but distinct mass.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-L-phenylalanine - CD BioGlyco [bioglyco.com]

- 4. 2-Chloro-L-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]

- 5. 2-Chloro-L-phenylalanine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. L-2-氯苯丙氨酸 | 103616-89-3 [m.chemicalbook.com]

- 9. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. thinksrs.com [thinksrs.com]

- 14. microbenotes.com [microbenotes.com]

- 15. sciencevivid.com [sciencevivid.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. Optical rotation - Wikipedia [en.wikipedia.org]

- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 20. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 21. youtube.com [youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility and Applications of H-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine), a crucial derivative of the essential amino acid L-phenylalanine. This document is intended for professionals in research, science, and drug development who utilize this compound in their work.

Core Topic: this compound Solubility

This compound, a non-proteinogenic amino acid, sees application in various research areas, particularly in the synthesis of peptides and as a component in drug discovery.[1] A comprehensive understanding of its solubility in different solvents is paramount for its effective use in experimental settings.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Molar Concentration (mM) | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 250.46 | Ultrasonic treatment and pH adjustment to 2 with 1 M HCl. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |

| Water | Insoluble / Slightly Soluble | - | - | [2][3][4] |

| Ethanol | Slightly Soluble | - | - | [5] |

| Methanol | Slightly Soluble | - | General solubility characteristic for phenylalanine derivatives in lower alcohols. | [6] |

It is important to note that for aqueous solutions, the zwitterionic nature of amino acids means that solubility can be significantly influenced by pH.[6]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, a general methodology can be derived from standard practices for amino acids and peptides.

General Protocol for Solubility Determination

A common method to determine the solubility of a compound like this compound is the isothermal saturation method.

-

Solvent Addition : Add a known volume of the desired solvent (e.g., DMSO, water, ethanol) to a vial containing a pre-weighed excess amount of this compound.

-

Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution, particularly for compounds with low solubility.[1]

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the saturated solution from the excess solid.

-

Sample Extraction : Carefully extract a known volume of the supernatant (the saturated solution).

-

Concentration Analysis : Determine the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose. The concentration can be calculated from a calibration curve generated using standard solutions of known concentrations.

-

Solubility Calculation : From the determined concentration and the volume of the solvent, calculate the solubility in units such as mg/mL or mol/L.

This process should be repeated at different temperatures to understand the temperature dependence of solubility.

Visualization of Relevant Workflows

While no specific signaling pathways involving this compound are documented, its role as a building block in peptide synthesis is a key application. The following diagram illustrates a generalized workflow for the discovery of peptide-based drugs, a process where this compound could be incorporated.

Caption: Generalized workflow for peptide-based drug discovery.

This diagram outlines the major stages of drug discovery, from the initial identification of a biological target to the final regulatory approval of a new therapeutic. This compound can be introduced during the lead optimization phase to modify peptide candidates and improve their pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]

- 3. 2-Chloro-L-phenylalanine CAS#: 103616-89-3 [m.chemicalbook.com]

- 4. 2-Chloro-L-phenylalanine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-L-phenylalanine: A Technical Guide

Introduction

2-Chloro-L-phenylalanine (H-Phe(2-Cl)-OH) is a synthetic amino acid derivative of L-phenylalanine, a fundamental building block of proteins. Its incorporation into peptides and proteins is a key strategy in drug discovery and biomedical research, enabling the study of enzyme mechanisms, protein structure, and the development of novel therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 103616-89-3 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥98% | [2] |

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common method.

Table 1: Mass Spectrometry Data for this compound

| Ion Mode | Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) |

| Positive | [M+H]⁺ | 200.0473 | 183, 181.9, 154 |

| Negative | [M-H]⁻ | 198.0327 | 181, 162 |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the α-proton, and the β-protons of the side chain. The presence of the electron-withdrawing chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic protons compared to unsubstituted phenylalanine.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the chlorinated phenyl ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the amino acid functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Cl (Aromatic) | Stretching | 1100 - 1000 |

Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or methanol, to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes.

-

For tandem mass spectrometry (MS/MS), select the precursor ions ([M+H]⁺ and [M-H]⁻) and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the spectrum of the sample.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to H-Phe(2-Cl)-OH (CAS: 103616-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(2-Cl)-OH, also known as 2-Chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2] Its unique structural feature, a chlorine atom at the ortho position of the phenyl ring, imparts distinct chemical and biological properties, making it a valuable tool in various fields of biomedical research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications in peptide synthesis, and its emerging roles in neuroscience and oncology. Detailed experimental protocols and data are presented to facilitate its use in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 103616-89-3 | [2][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 227 - 235 °C | [3] |

| Optical Rotation | [α]²⁰/D = -9.0 to -10.5° (c=1 in H₂O) | [3] |

| Purity | ≥98% | [2] |

| Solubility | Slightly soluble in ethanol. Soluble in DMSO (50 mg/mL with ultrasonic and pH adjustment to 2 with 1 M HCl). | [2][5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Synthesis and Spectroscopic Analysis

Synthesis Protocol

Experimental Protocol: Synthesis of this compound (Adapted)

-

Starting Material: Begin with a suitable protected L-phenylalanine derivative, such as N-acetyl-L-phenylalanine.

-

Nitration: Carefully nitrate (B79036) the phenyl ring, aiming for ortho-substitution. This step may produce a mixture of isomers requiring purification.

-

Reduction: Reduce the nitro group to an amino group, yielding N-acetyl-2-amino-L-phenylalanine.

-

Diazotization: Dissolve the product from the previous step in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved, and the chloro-substituted compound will be formed.

-

Deprotection: Remove the N-acetyl protecting group by acid or enzymatic hydrolysis to yield this compound.

-

Purification: The final product should be purified by recrystallization or chromatography to achieve high purity.

Spectroscopic Data

Mass Spectrometry: Mass spectral data for 2-Chloro-L-phenylalanine is available in public databases. The MS/MS spectrum of the [M+H]⁺ ion (precursor m/z 200.0473) shows characteristic fragment ions at m/z 183, 181.9, and 154.[4] The MS/MS spectrum of the [M-H]⁻ ion (precursor m/z 198.0327) displays major fragments at m/z 181 and 162.[4]

Table 2: MS/MS Fragmentation Data for this compound

| Precursor Ion | Precursor m/z | Fragment Ions (m/z) | Reference |

| [M+H]⁺ | 200.0473 | 183, 181.9, 154 | [4] |

| [M-H]⁻ | 198.0327 | 181, 162 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR spectra for this compound were not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the 7.0-7.5 ppm region), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.3 ppm). The α-amino and carboxylic acid protons will be exchangeable and may appear as broad singlets.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons (120-140 ppm range), the carbonyl carbon (around 175 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 38 ppm). The carbon bearing the chlorine atom would be expected to show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Based on the IR spectrum of L-phenylalanine, one would expect to see:

-

A broad O-H stretch from the carboxylic acid (around 3000-3300 cm⁻¹).

-

N-H stretching vibrations from the amino group (around 3000-3100 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and the aliphatic chain.

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

N-H bending vibrations (around 1500-1600 cm⁻¹).

-

C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Applications in Research and Development

Peptide Synthesis

This compound is a valuable building block for the synthesis of modified peptides. Its incorporation can introduce conformational constraints and alter the biological activity of the resulting peptide. It is suitable for use in standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-Phe(2-Cl)-OH to a resin-bound peptide.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and perform the initial amino acid couplings to build the desired peptide sequence up to the point of this compound incorporation.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation and Coupling of Fmoc-Phe(2-Cl)-OH:

-

In a separate vessel, dissolve Fmoc-Phe(2-Cl)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Continue with the deprotection and coupling cycles for the remaining amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Neuroscience Research

Halogenated derivatives of phenylalanine are known to affect neurotransmitter systems. While the specific mechanisms of this compound are not fully elucidated, it is hypothesized to act by inhibiting amino acid transporters or enzymes involved in neurotransmitter synthesis.

Potential Signaling Pathway Involvement in Neuroscience:

This compound, as a structural analog of phenylalanine, may interfere with the transport of large neutral amino acids (LNAAs) across the blood-brain barrier and into neurons via transporters like the L-type amino acid transporter 1 (LAT1). This could impact the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and serotonin, for which tyrosine and tryptophan are precursors, respectively.

Caption: Potential mechanism of this compound in neurotransmitter synthesis modulation.

Anticancer Research

The increased demand for amino acids in rapidly proliferating cancer cells makes amino acid transporters attractive therapeutic targets. This compound has been investigated for its potential to inhibit tumor growth by interfering with these transport mechanisms.

Potential Signaling Pathway in Cancer:

Many cancer cells overexpress the LAT1 transporter to import essential amino acids, including phenylalanine, which is crucial for protein synthesis and cell growth. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability. By blocking LAT1, this compound could lead to amino acid deprivation within the cancer cell, thereby inhibiting mTORC1 signaling and subsequently suppressing protein synthesis and cell proliferation.

Caption: Proposed mechanism of action of this compound in cancer cells via LAT1 and mTORC1.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line (e.g., a glioblastoma cell line).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for assessing cell viability using the MTT assay.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4] Store in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound is a versatile synthetic amino acid with significant potential in peptide design, neuroscience, and cancer research. Its ability to be incorporated into peptides allows for the modulation of their structure and function. Furthermore, its role as a potential inhibitor of amino acid transporters opens up avenues for investigating and potentially targeting cellular processes that are highly dependent on amino acid uptake, such as neurotransmitter synthesis and cancer cell proliferation. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers looking to explore the diverse applications of this compound. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. 2-CHLORO-4-PHENYLPHENOL(92-04-6) 13C NMR spectrum [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Rising Tide of Halogenation: A Technical Guide to the Biological Activity of 2-Chlorophenylalanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptide sequences represents a paradigm shift in the quest for novel therapeutics with enhanced potency, stability, and target specificity. Among these, the halogenated amino acid 2-chlorophenylalanine (2-Cl-Phe) has emerged as a compelling building block in peptide drug design. Its unique stereoelectronic properties, conferred by the chlorine atom at the ortho position of the phenyl ring, profoundly influence peptide conformation, enzymatic stability, and receptor interactions. This technical guide delves into the multifaceted biological activities of 2-chlorophenylalanine-containing peptides, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.

Antimicrobial Activity of 2-Chlorophenylalanine Peptides

The introduction of 2-chlorophenylalanine into antimicrobial peptide (AMP) sequences can significantly modulate their activity. The chlorine substitution can enhance the peptide's hydrophobicity and alter its interaction with microbial membranes, a key mechanism for many AMPs.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative peptides containing modified amino acids, illustrating the impact of such modifications on antimicrobial potency. While specific data for a broad range of 2-chlorophenylalanine peptides is emerging, the principles of enhanced activity through halogenation are well-documented for related compounds.

| Peptide ID | Sequence | Target Organism | MIC (µM) | Reference |

| [DipR]5 | cyclo(Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg) | S. pneumoniae | 0.39 | [1] |

| [DipR]5 | cyclo(Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg) | E. faecalis | 0.78 | [1] |

| [DipR]5 | cyclo(Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg) | S. aureus (MRSA) | 3.1 | [1] |

| ((DipR)2(WR)3) | (Dip-Arg)2-(Trp-Arg)3 | S. pneumoniae | 0.78 | [1] |

| ((DipR)2(WR)3) | (Dip-Arg)2-(Trp-Arg)3 | B. subtilis | 1.6 | [1] |

| Act 8-20 | Not Specified | Candida spp. | 0.108–8.71 | [2] |

Note: Dip = 3,3-diphenyl-L-alanine, a bulky hydrophobic amino acid. This data is illustrative of how unnatural amino acids can enhance antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a 2-chlorophenylalanine-containing peptide against a bacterial strain.

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Peptide Dilution Series:

-

In a 96-well plate, perform serial twofold dilutions of the peptide stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation:

-

Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[3]

-

Mechanism of Action: Membrane Disruption

A primary mechanism by which cationic antimicrobial peptides exert their effect is through the disruption of the bacterial cell membrane.[4][5][6][7] The incorporation of 2-chlorophenylalanine can enhance this activity.

The process can be visualized as a multi-step interaction:

-

Electrostatic Attraction: The positively charged peptide is initially attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion: The hydrophobic residues of the peptide, including 2-chlorophenylalanine, facilitate its insertion into the lipid bilayer.

-

Pore Formation: Once a critical concentration of peptide is reached on the membrane surface, the peptides can aggregate and form pores through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models.[8] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Anticancer Activity of 2-Chlorophenylalanine Peptides

The unique properties of cancer cell membranes, such as increased fluidity and a higher abundance of negatively charged phospholipids (B1166683) on the outer leaflet, make them susceptible to the action of cationic peptides. The incorporation of 2-chlorophenylalanine can enhance the cytotoxic and selective properties of these anticancer peptides (ACPs).[9]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative anticancer compounds and peptides, demonstrating their cytotoxic potential against various cancer cell lines.

| Compound/Peptide ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [10][11] |

| Compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [10][11] |

| Aurein 1.2 | T98G (Glioblastoma) | 2 | [9] |

| HPRP-A1-TAT | Liver, Cervical, Gastric Cancers | 10 | [9] |

| Temporin-La | Liver Cancer | 11.19 | [9] |

| L-K6 | MCF-7 (Breast Cancer) | 30.2 | [9] |

| LL37 | HCT116 (Colorectal Cancer) | 40 | [9] |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [12] |

| Pyrimidodiazepine 16c | Various Cancer Cell Lines | High Cytotoxicity | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a 2-chlorophenylalanine-containing peptide on cancer cells.[13][14][15][16]

Materials:

-

Peptide stock solution

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the 2-chlorophenylalanine-containing peptide in complete medium.

-

Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the peptide's solvent).

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition:

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

-

Mechanisms of Anticancer Action

Peptides containing 2-chlorophenylalanine can induce cancer cell death through multiple pathways, including membrane disruption and the induction of apoptosis.

Many anticancer peptides, after entering the cell, can trigger the intrinsic apoptosis pathway by targeting the mitochondria.[17]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many cancers.[18][19][20][21][22] Some peptides can inhibit this pathway, leading to decreased cancer cell proliferation and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Latest developments on the mechanism of action of membrane disrupting peptides [biophysics-reports.org]

- 9. Exploring the potential of anticancer peptides as therapeutic agents for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchhub.com [researchhub.com]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay [protocols.io]

- 17. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway | MDPI [mdpi.com]

- 20. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

H-Phe(2-Cl)-OH: A Comprehensive Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(2-Cl)-OH, chemically known as 2-chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring a chlorine atom at the ortho position of the phenyl ring, imparts distinct chemical properties that make it a valuable tool in various scientific disciplines, particularly in drug discovery and biochemical research. This technical guide provides an in-depth review of the known applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications of this compound

The primary applications of this compound stem from its utility as a building block in peptide synthesis and its potential as a modulator of biological processes.

Peptide Synthesis

This compound and its protected forms, such as Fmoc-Phe(2-Cl)-OH, are utilized in solid-phase peptide synthesis (SPPS) to introduce a modified phenylalanine residue into peptide sequences. The incorporation of this unnatural amino acid can confer unique properties to the resulting peptides, including:

-

Enhanced Stability: The chloro-substitution can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

-

Conformational Constraints: The steric bulk of the chlorine atom can influence the peptide's secondary structure, potentially locking it into a bioactive conformation.

-

Modified Binding Affinity: The altered electronic properties of the aromatic ring can impact interactions with biological targets.

Peptides incorporating this compound have been explored for various therapeutic applications, including the development of peptidomimetic macrocycles for anticancer therapy.[1]

Enzyme Inhibition

As an analog of phenylalanine, this compound has been investigated as a potential inhibitor of enzymes that utilize phenylalanine or related compounds as substrates. This includes enzymes involved in amino acid metabolism and neurotransmitter synthesis. While specific IC50 values for this compound are not widely reported in publicly available literature, the principle of competitive inhibition by substrate analogs is a well-established concept in enzymology. For instance, other halogenated phenylalanine derivatives have been shown to inhibit enzymes like phenylalanine hydroxylase.

Neuroscience Research

In the field of neuroscience, this compound serves as a tool to study amino acid transport and metabolism in the brain. Phenylalanine analogs can influence neurotransmitter systems, and investigating their effects helps to elucidate the role of amino acid pathways in neurological function and disorders.

Anticancer Research

Patents have disclosed the use of this compound in the synthesis of peptidomimetic macrocycles designed to inhibit the p53-MDM2/MDMX interaction, a critical pathway in cancer progression.[1] By stabilizing the alpha-helical structure of p53-derived peptides, the incorporation of this compound can enhance their binding affinity to MDM2/MDMX, thereby restoring the tumor-suppressing function of p53.

Quantitative Data

While specific quantitative data for this compound is limited in the available literature, the following table summarizes the types of quantitative data that are relevant to its applications and provides illustrative examples where available for related compounds.

| Parameter | Application Area | Compound | Target/System | Value | Reference |

| IC50 | Anticancer Research | Peptidomimetic Macrocycle (containing modified Phe) | p53+/+ cell line | Varies (nM to µM range) | [1] |

| Yield | Peptide Synthesis | General Fmoc-SPPS | Not Applicable | Typically 70-95% per coupling step | General Knowledge |

| Binding Affinity (Kd) | Enzyme Inhibition | Phenylalanine Analogs | Amino Acid Transporters | Varies (µM to mM range) | General Knowledge |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol provides a general methodology for the incorporation of Fmoc-Phe(2-Cl)-OH into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Phe(2-Cl)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including Fmoc-Phe(2-Cl)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Experimental Workflow for SPPS

Caption: Solid-Phase Peptide Synthesis Workflow.

Metabolomics Sample Preparation using 2-chloro-L-phenylalanine as an Internal Standard

This protocol is adapted from metabolomics studies where 2-chloro-L-phenylalanine is used as an internal standard for LC-MS analysis.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Methanol containing 4 ppm 2-chloro-L-phenylalanine (Internal Standard Solution)

-

Centrifuge

-

0.22 µm membrane filter

-

LC-MS system

Procedure:

-

Sample Collection: Collect a precise amount of the biological sample.

-

Extraction: Add a defined volume of the cold Internal Standard Solution to the sample.

-

Homogenization: Vortex the mixture and homogenize using a tissue grinder or sonicator.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm membrane.

-

Analysis: The filtered sample is now ready for injection into the LC-MS system for metabolomic profiling.

Workflow for Metabolomics Sample Preparation

Caption: Metabolomics Sample Preparation Workflow.

Signaling Pathway Involvement

While direct studies on the effect of this compound on signaling pathways are not abundant, its incorporation into bioactive peptides and its use in metabolomics studies alongside pathway analysis suggest potential interactions with key cellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Phenylalanine derivatives have been designed to target components of this pathway. For instance, phenylalanine-based inactivators of AKT kinase have been developed, demonstrating the potential for such compounds to modulate this pathway. Peptides containing this compound, particularly those designed for anticancer applications, may exert their effects by directly or indirectly influencing the activity of kinases within this pathway.

Caption: Potential Modulation of PI3K/Akt Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Some studies have suggested a link between phenylalanine metabolism and the MAPK pathway. While direct evidence for this compound is lacking, it is plausible that peptides containing this residue could influence MAPK signaling, particularly in the context of cancer where this pathway is often hyperactive.

Caption: Potential Modulation of MAPK Pathway.

Conclusion

This compound is a versatile synthetic amino acid with significant potential in drug discovery and biochemical research. Its primary application lies in the synthesis of modified peptides with enhanced stability and tailored biological activities. While quantitative data on its specific inhibitory effects and direct impact on signaling pathways are still emerging, the existing literature and patent landscape highlight its promise, particularly in the development of novel anticancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists looking to explore the applications of this unique phenylalanine derivative. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and the peptides derived from it.

References

An In-Depth Technical Guide to the Safety and Handling of H-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. H-Phe(2-Cl)-OH is a chemical for research use, and its toxicological properties have not been fully investigated.[1] All handling and experimental procedures should be conducted with the utmost caution, adhering to established laboratory safety protocols and regulations.

Introduction

This compound, or 2-Chloro-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. It is utilized in biochemical research and pharmaceutical development, particularly in studies related to enzyme inhibition, protein synthesis, and as a component in the synthesis of novel peptides and other molecules.[2] The introduction of a chlorine atom to the phenyl ring can significantly alter the compound's chemical and biological properties, including its potential toxicity. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and a framework for the experimental safety assessment of this compound.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not consistently available across all supplier safety data sheets (SDS), a conservative approach should be adopted based on the potential hazards of similar chemical structures. The primary foreseeable hazards are related to irritation and potential sensitization.

GHS Hazard Pictograms (Anticipated)